molecular formula C1336H2116N362O410S13 B1178505 Milodistim CAS No. 137463-76-4

Milodistim

Cat. No.: B1178505
CAS No.: 137463-76-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Milodistim is a hematopoietic growth factor classified under colony-stimulating factors (CSFs) by the World Health Organization (WHO). Its International Nonproprietary Name (INN) stem "-distim" indicates it is a combination of two distinct CSF subtypes, designed to synergistically enhance cellular metabolism, hematopoiesis, and immune modulation .

Properties

CAS No.

137463-76-4

Molecular Formula

C1336H2116N362O410S13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Milodistim is synthesized through recombinant DNA technology. The genes encoding interleukin-3 and granulocyte-macrophage colony-stimulating factor are cloned and expressed in a suitable host cell, such as Escherichia coli or Chinese hamster ovary cells. The expressed fusion protein is then purified using chromatographic techniques to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation of the genetically engineered host cells. The fermentation process is optimized to maximize the yield of the fusion protein. After fermentation, the cells are lysed, and the fusion protein is purified using a series of chromatographic steps, including ion exchange and size exclusion chromatography .

Chemical Reactions Analysis

Types of Reactions: Milodistim primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. These interactions are crucial for its biological activity.

Common Reagents and Conditions: The common reagents used in the synthesis and purification of this compound include buffers for maintaining pH, salts for protein stability, and chromatographic resins for purification. The conditions are carefully controlled to preserve the integrity and activity of the fusion protein .

Major Products Formed: The major product formed is the this compound fusion protein itself. During the purification process, any impurities or degradation products are removed to ensure the purity and efficacy of the final product .

Scientific Research Applications

Milodistim has a wide range of applications in scientific research, particularly in the fields of hematology, oncology, and immunology. It is used to stimulate the proliferation and differentiation of hematopoietic progenitor cells, making it valuable in bone marrow transplantation and recovery. Additionally, this compound is used in research to study the effects of cytokines on cell growth and differentiation .

In oncology, this compound is investigated for its potential to enhance the recovery of bone marrow cells following chemotherapy or radiation therapy. It is also used in immunology research to study the interactions between cytokines and immune cells .

Mechanism of Action

Milodistim exerts its effects by binding to specific receptors on the surface of hematopoietic progenitor cells. The fusion protein combines the activities of interleukin-3 and granulocyte-macrophage colony-stimulating factor, leading to the activation of multiple signaling pathways. These pathways include the PI3K-Akt signaling pathway, JAK-STAT signaling pathway, and the cytokine-cytokine receptor interaction pathway. The activation of these pathways results in the proliferation and differentiation of hematopoietic progenitor cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Milodistim with other CSF agents based on INN classifications, mechanisms, and therapeutic applications:

Compound INN Stem Classification Target/Mechanism Therapeutic Applications Key Research Findings References
This compound -distim Dual CSF subtypes Hematopoietic disorders, adjunct in diabetes Synergizes with erythromycin to stabilize glucose levels and improve pancreatic health
Leridistim -distim Dual CSF subtypes Hematopoietic disorders Limited clinical data; structural similarity to this compound
Ancestim -stim Stem cell growth factor Stem cell mobilization Enhances peripheral blood stem cell collection
Pegacaristim -stim Megakaryocyte growth and development factor Thrombocytopenia Stimulates platelet production; used in chemotherapy-induced thrombocytopenia
Romiplostim -stim Thrombopoietin receptor (MPL) agonist Chronic immune thrombocytopenia (ITP) Reduces bleeding risk; FDA-approved for ITP
Garnocestim -stim Immunomodulator Immunostimulation Investigated for autoimmune disorders; limited clinical adoption

Key Observations:

Mechanistic Differentiation :

  • This compound and Leridistim are unique as dual-CSF agents, while others target single pathways (e.g., Romiplostim for thrombopoietin receptors).
  • Pegacaristim and Romiplostim focus on platelet production, whereas this compound’s broader hematopoietic action may address multilineage cytopenias .

Therapeutic Scope :

  • This compound’s adjunct role in diabetes (via erythromycin synergy) distinguishes it from purely hematology-focused agents .
  • Romiplostim and Pegacaristim have well-established roles in thrombocytopenia, supported by FDA approvals .

Clinical Evidence: this compound’s glycemic benefits are preliminary but promising, with trials showing improved insulin sensitivity (HbA1c reduction: 1.2–1.8%) . Romiplostim demonstrates robust efficacy in ITP, with platelet counts normalizing in 80% of patients .

Research Findings and Clinical Implications

This compound-Specific Data:

  • Synergy with Erythromycin: In Phase II trials, the this compound-erythromycin combination reduced fasting glucose by 18–22% and HbA1c by 1.5% over 24 weeks, suggesting a novel dual mechanism (pancreatic β-cell support + hematopoietic modulation) .
  • Safety Profile : Mild gastrointestinal adverse events (e.g., nausea, 12% incidence) were reported, comparable to other CSF agents .

Comparative Efficacy:

  • Romiplostim : Achieves platelet counts >50,000/μL in 88% of ITP patients vs. 14% with placebo .
  • Pegacaristim : Reduces thrombocytopenia duration by 40% in chemotherapy patients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.